Product packaging for 2-Bromocyclohexane-1,3-dione(Cat. No.:CAS No. 60060-44-8)

2-Bromocyclohexane-1,3-dione

Cat. No.: B042612
CAS No.: 60060-44-8
M. Wt: 191.02 g/mol
InChI Key: UBUJDMSDEQBNTG-UHFFFAOYSA-N
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Description

2-Bromocyclohexane-1,3-dione is a highly valuable and versatile synthetic intermediate in organic and medicinal chemistry research. Its core utility stems from the presence of both an electrophilic bromine and a 1,3-dicarbonyl system, which allows it to participate in a wide range of transformations. The bromine atom serves as an excellent leaving group for nucleophilic substitution (SN2) reactions, enabling facile alkylation or the introduction of heteroatoms. More significantly, the 1,3-dicarbonyl moiety is a key precursor for constructing complex heterocyclic scaffolds; it readily undergoes condensation reactions with binucleophiles such as hydrazines, ureas, and guanidines to form privileged structures like pyrazoles, isoxazoles, and pyrimidines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrO2 B042612 2-Bromocyclohexane-1,3-dione CAS No. 60060-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromocyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2/c7-6-4(8)2-1-3-5(6)9/h6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUJDMSDEQBNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377871
Record name 2-bromocyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60060-44-8
Record name 2-bromocyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromocyclohexane 1,3 Dione

Direct Bromination of Cyclohexane-1,3-dione

Direct bromination involves the reaction of cyclohexane-1,3-dione with a suitable brominating agent. vulcanchem.com While molecular bromine can be used, reagents like N-Bromosuccinimide (NBS) are often preferred due to their ease of handling and selectivity. psu.edursc.org The reaction can be performed under various conditions, including with or without a catalyst and in different solvent systems. psu.eduasianpubs.org

N-Bromosuccinimide (NBS) is a widely utilized reagent for the monobromination of active methylene (B1212753) compounds such as cyclohexane-1,3-dione. rsc.orgasianpubs.org This method is valued for its mild reaction conditions and the ability to selectively introduce a single bromine atom at the C-2 position, avoiding over-bromination when conditions are controlled. psu.eduasianpubs.org

The efficiency and selectivity of the NBS-mediated bromination of cyclohexane-1,3-dione are highly dependent on the specific reaction parameters. Optimization of these conditions is crucial for achieving high yields of the desired 2-bromo-monosubstituted product while minimizing the formation of byproducts like dibrominated compounds. asianpubs.org Key parameters that are typically optimized include the molar ratio of reactants, catalyst type and loading, solvent, and reaction temperature. asianpubs.orgnih.gov

N-Bromosuccinimide (NBS) Mediated Bromination

Reaction Conditions and Optimization
Molar Ratios of Reactants

The stoichiometry between cyclohexane-1,3-dione and N-Bromosuccinimide is a critical factor in preventing the formation of 2,2-dibromocyclohexane-1,3-dione. Research indicates that using a slight excess of NBS is optimal for driving the reaction to completion without promoting di-bromination. Specifically, using 1.05 to 1.2 equivalents of NBS for every 1 equivalent of the dicarbonyl compound has been shown to be effective for monobromination. asianpubs.org Employing a significantly larger excess, such as more than 1.5 equivalents of NBS, can lead to the generation of the dibrominated product. asianpubs.org

Catalyst Loading (e.g., p-TsOH)

The bromination reaction can be significantly accelerated by an acid catalyst. asianpubs.org p-Toluenesulfonic acid (p-TsOH) has been identified as a particularly effective catalyst for this transformation. vulcanchem.comasianpubs.org In a comparative study of different catalysts, p-TsOH provided superior results compared to bases like triethylamine (B128534) (Et3N) or other acidic catalysts like Mg(ClO4)2. asianpubs.org The typical catalytic loading is around 0.2 equivalents of p-TsOH monohydrate relative to the substrate. asianpubs.org This catalytic amount is sufficient to promote a rapid and high-yielding reaction. asianpubs.org While the reaction can proceed without a catalyst, it is often much slower. thieme-connect.com

Solvent Selection (e.g., Dichloromethane)

The choice of solvent can influence reaction rates and product yields. Dichloromethane (CH2Cl2) has been established as an effective solvent for the p-TsOH-catalyzed bromination of 1,3-dicarbonyl compounds with NBS. asianpubs.org Other solvents, such as acetonitrile, have also been used in NBS brominations of related compounds. google.com Interestingly, studies have also demonstrated that this bromination can be carried out successfully under solvent-free conditions, which aligns with green chemistry principles by eliminating the need for organic solvents during the reaction and isolation phases. psu.edu In one study, solvent-free bromination of various 1,3-diketones with NBS at room temperature resulted in high yields of the monobromo products. psu.edu

Temperature Control

Temperature is a key parameter for controlling the selectivity of the bromination. For the p-TsOH catalyzed monobromination with NBS, the reaction proceeds efficiently at room temperature. asianpubs.org Conducting the reaction under these mild temperature conditions helps to prevent unwanted side reactions and decomposition of the product. asianpubs.org Both solvent-based and solvent-free procedures have reported high efficiency at room temperature. psu.eduasianpubs.org

Table 1: Effect of Catalyst on NBS Bromination of Ethyl Acetoacetate *

EntryCatalystTime (min)Yield (%)
1Et3N18035
2NH4OAc18042
3Mg(ClO4)218051
4p-TsOH2090
5None18045
Data derived from a study on the α-monobromination of β-keto esters using NBS, demonstrating the superior efficacy of p-TsOH as a catalyst. The substrate is ethyl acetoacetate, a model 1,3-dicarbonyl compound. asianpubs.org

**Table 2: Optimized Conditions for Bromination of Cyclohexane-1,3-dione***

SubstrateReagent (equiv.)Catalyst (equiv.)SolventTemperatureTimeYield (%)
Cyclohexane-1,3-dioneNBS (1.1-1.3)p-TsOH·H₂O (0.2)CH₂Cl₂Room Temp.30 min89
Data from a study on the facile α-monobromination of dicarbonyl compounds. asianpubs.org
Yield and Scalability Considerations

Molecular Bromine (Br₂) Mediated Bromination

Molecular bromine (Br₂) is a fundamental and powerful brominating agent. acsgcipr.org It is a strong electrophile whose reactivity can be enhanced in the presence of strong acids or oxidizing agents. acsgcipr.org However, its use is associated with significant hazards due to its high reactivity, toxicity, and corrosiveness. psu.edunih.gov

Careful control of the stoichiometry is critical when using molecular bromine to avoid over-bromination and other side reactions. The reaction of Br₂ with 1,3-cyclohexadiene, for instance, involves a rapid 1,2-addition, which can be followed by rearrangements and further addition of bromine to form tetrabromo compounds. nih.govscite.ai Oxidation can also be a significant side reaction in electrophilic bromination with Br₂. acsgcipr.org The formation of byproducts like hydrogen bromide (HBr) is inherent to this method. echemi.com

Comparison of Brominating Agents: Efficiency, Selectivity, Cost, Safety, and Environmental Impact

The choice between different brominating agents involves a trade-off between several factors.

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)Other Reagents (e.g., DBDMH)
Efficiency High yields for α-bromination of 1,3-diones. psu.eduasianpubs.orgHigh reactivity, can lead to high yields if controlled. nih.govDBDMH can be more efficient as it contains two bromine atoms. manac-inc.co.jp
Selectivity Generally high for allylic and benzylic positions and α-to-carbonyl positions. numberanalytics.commanac-inc.co.jpLess selective, prone to addition reactions and over-bromination. nih.govscite.aiDBDMH shows a similar level of reactivity and selectivity to NBS. manac-inc.co.jp
Cost Relatively stable price and readily available. manac-inc.co.jpGenerally economical. acsgcipr.orgDBDMH may offer lower manufacturing costs due to higher bromine content. manac-inc.co.jp
Safety Safer to handle (solid) than liquid Br₂. psu.edumanac-inc.co.jp Can be explosive under certain conditions. acsgcipr.orgHighly toxic, corrosive, and reactive, posing significant handling hazards. psu.edunih.govDBDMH is also a powder and easy to handle. manac-inc.co.jp
Environmental Impact Byproduct (succinimide) is generated. lnu.edu.cn Organobromides can be persistent. acsgcipr.orgUse is hazardous. nih.gov Byproduct (HBr) is corrosive. echemi.comLeaves behind byproducts. manac-inc.co.jp

Bromination of Substituted Cyclohexane-1,3-dione Derivatives

The bromination of substituted cyclohexane-1,3-dione derivatives is a versatile method for producing a range of brominated dicarbonyl compounds. A common and effective brominating agent for this purpose is N-Bromosuccinimide (NBS). psu.edu This reagent is favored because it is easy to handle and can be used in ecologically friendly, solvent-free conditions. psu.edu

The reaction can be performed by simply triturating the solid or liquid 1,3-dione derivative with NBS at room temperature. psu.edu This method has been successfully applied to various derivatives, such as 2-methylcyclohexane-1,3-dione (B75653) and 4-phenylcyclohexane-1,3-dione, yielding the corresponding monobrominated products in high yields of 98% and 88%, respectively. psu.edu The process is highly selective for monobromination at the active methylene group, even when an excess of the brominating agent is used. psu.edu A simple work-up with water is sufficient to remove the succinimide (B58015) byproduct, making this an environmentally desirable process. psu.edu

Another reagent system involves using an aqueous solution of hydrogen peroxide and hydrogen bromide (H₂O₂–HBr) "on water," which eliminates the need for organic solvents or catalysts.

The bromination of 5,5-Dimethylcyclohexane-1,3-dione, commonly known as dimedone, is a well-documented example. Using the H₂O₂–HBr system "on water" at room temperature results in the formation of 2-bromo-5,5-dimethylcyclohexane-1,3-dione with a high yield. This method is noted for its high selectivity for monobromination over dibromination.

Another approach utilizes a reagent known as MBM in the solvent DMF at room temperature. This method is also effective for the monobromination of dimedone.

Reagent SystemSolventTemperatureYieldReference
H₂O₂–HBrWaterRoom Temp.94% researchgate.net
MBMDMFRoom Temp.High

Copper(II) bromide (CuBr₂) is a classical reagent used for the α-bromination of ketones. princeton.edu The reaction is typically carried out in a solvent mixture like chloroform-ethyl acetate (B1210297) and proceeds by converting the copper(II) bromide to copper(I) bromide. princeton.edu This method is known for being clean and direct. princeton.edu While CuBr₂ is the active brominating species, the process involves its reduction to CuBr, making the copper system integral to the reaction cycle. princeton.eduscirp.org In some catalytic systems, the resulting copper(I) bromide is re-oxidized back to copper(II) bromide to continue the catalytic cycle. scirp.org The use of CuBr has been noted in various bromination reactions of 1,3-diketones, although often as part of a catalytic system rather than the primary stoichiometric reagent. scirp.org For instance, CuBr can be used as a catalyst in conjunction with other reagents to achieve C(sp³)-X bond formation.

Example: Bromination of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

Alternative Synthetic Routes to Alpha-Brominated Cyclic Ketones

Beyond the direct bromination of diones, other synthetic strategies exist for producing alpha-brominated cyclic ketones.

One of the most fundamental routes involves the reaction of an enolizable ketone with molecular bromine (Br₂), typically under acidic conditions. scirp.org The acid catalyzes the formation of a nucleophilic enol intermediate, which then reacts with the electrophilic bromine. A drawback of this method can be a lack of selectivity, sometimes leading to undesired dibromination. scirp.org

More modern methods have been developed to improve selectivity and use milder conditions. For example, photocatalytic systems can be employed. The treatment of cyclohexane-1,3-dione with CBr₄ under visible-light photoredox catalysis using a ruthenium-based catalyst can lead to the formation of 2,2-dibromocyclohexane-1,3-dione. While this specific example yields a dibrominated product, photocatalysis represents a contemporary approach to halogenation reactions.

Another alternative is the use of N-bromosuccinimide (NBS) mediated by selenium dioxide (SeO₂) in the presence of an acid catalyst, which is effective for the α-bromination of α,β-unsaturated ketones. scirp.org This highlights the variety of reagents and conditions that can be tailored for the synthesis of specific α-brominated carbonyl compounds. scirp.org These alternative routes are crucial as α-bromo ketones are valuable intermediates, for instance, in the synthesis of α,β-unsaturated ketones through dehydrobromination.

Reactivity and Reaction Mechanisms of 2 Bromocyclohexane 1,3 Dione

Electrophilic Nature of the Bromine Atom and Diketone Structure

The reactivity of 2-bromocyclohexane-1,3-dione is fundamentally governed by the electronic interplay between the bromine atom and the adjacent dicarbonyl functionality. The structure is that of an α-haloketone, a class of compounds known for enhanced reactivity compared to simple alkyl halides. ekb.eg The carbon atom at the C2 position, to which the bromine is attached, is significantly activated by the powerful electron-withdrawing effects of the two neighboring carbonyl groups. vulcanchem.com This induction results in a highly electron-deficient, or electrophilic, C2 carbon, making it a prime target for attack by electron-rich species (nucleophiles). vulcanchem.com

Types of Chemical Transformations

Given its structural features, this compound primarily undergoes transformations involving the cleavage of the C-Br bond. The most prominent of these are nucleophilic substitution reactions, where the bromide ion is displaced by an incoming nucleophile. vulcanchem.com Additionally, under certain conditions with specific bases, the compound and its derivatives can undergo other transformations such as ring-contraction reactions.

Nucleophilic substitution stands as the most characteristic reaction pathway for this compound. In these reactions, a nucleophile attacks the electrophilic C2 carbon, resulting in the displacement of the bromide ion and the formation of a new bond between the C2 carbon and the nucleophile.

A diverse range of nucleophiles can be employed to react with this compound, leading to a wide array of substituted products. vulcanchem.com Common classes of nucleophiles include nitrogen-based reagents (e.g., amines), sulfur-based reagents (e.g., thiols, thiourea), oxygen-based nucleophiles (e.g., alkoxides), and various carbon nucleophiles. vulcanchem.com

Reaction conditions are tailored to the specific nucleophile and desired outcome. These often involve heating the reactants, sometimes in a solvent like toluene (B28343) or acetic acid, or simply heating them together neat. ekb.egpublish.csiro.au

Nucleophile ClassSpecific NucleophileTypical Reaction ConditionsReference
Nitrogen NucleophileEthyl 2-pyridylacetate (B8455688)Heated neat at 100°C for 24 hours publish.csiro.au
Nitrogen NucleophileAromatic AminesHeated under reflux in toluene ekb.eg
Sulfur/Nitrogen NucleophileThiourea (B124793)Reaction conditions lead to cyclization researchgate.net
Sulfur/Nitrogen NucleophileCyanothioacetamideConditions facilitate formation of thiazole (B1198619) derivatives researchgate.netnih.gov
Reaction documented for the closely related 2-bromodimedone.

The reaction of this compound with various nucleophiles serves as a powerful method for synthesizing complex heterocyclic systems and other substituted derivatives. These derivatives are often valuable intermediates in organic synthesis. ihbt.res.ingoogle.com

For instance, the reaction with ethyl 2-pyridylacetate proceeds via nucleophilic attack followed by intramolecular cyclization to yield 10-ethoxycarbonyl-4-oxo-1,2,3,4-tetrahydrobenz[b]indolizine in small yields. publish.csiro.au Similarly, its reaction with thiourea is a key step in the synthesis of 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one. researchgate.net The analogous compound, 2-bromodimedone, reacts with cyanothioacetamide to produce tetrahydrobenzo[d]-thiazol-2-yl derivatives, highlighting the utility of this reaction for building thiazole rings. researchgate.netnih.gov

Reactant (Nucleophile)Product (Substituted Derivative)Reference
Thiourea2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one researchgate.net
Ethyl 2-pyridylacetate10-Ethoxycarbonyl-4-oxo-1,2,3,4-tetrahydrobenz[b]indolizine publish.csiro.au
Aromatic AminesEnamine derivatives ekb.eg
Cyanothioacetamide4,5,6,7-Tetrahydrobenzo[d]-thiazol-2-yl derivatives researchgate.netnih.gov
*Reaction documented for the closely related 2-bromodimedone.

Modern chemical research frequently employs computational methods to predict and understand the reactivity of molecules before and during experimental work. These in silico studies provide deep insights into reaction mechanisms, transition states, and the electronic properties that drive chemical transformations.

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is a powerful tool for studying molecular properties such as geometric structures, vibrational frequencies, and reaction energetics. nih.govscirp.org

For a molecule like this compound, DFT calculations can provide quantitative insights into its reactivity. Researchers can use DFT to:

Analyze Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. scirp.org

Map Electron Density: Determine the distribution of electron density and calculate partial atomic charges. This would quantitatively confirm the high electrophilicity of the C2 carbon atom.

Model Reaction Pathways: Simulate the entire course of a nucleophilic substitution reaction. This includes calculating the energies of the reactants, products, and, most importantly, the transition state. The energy of the transition state determines the activation energy and thus the rate of the reaction. researchgate.net

Evaluate Product Stability: Compare the relative thermodynamic stabilities of different potential products that could arise from competing reaction pathways. mdpi.com

While specific DFT studies focusing solely on this compound are not widely reported in the surveyed literature, the application of DFT methods like B3LYP with appropriate basis sets (e.g., 6-31G or higher) is a standard and powerful approach for elucidating the mechanisms of the reactions it undergoes. mdpi.comnih.gov

Nucleophilic Substitution Reactions

Computational Chemistry Predictions of Reactivity
Activation Energy Analysis for SN2 Reactions

The reactivity of this compound in SN2 reactions is a critical aspect of its chemical behavior. The structure of the electrophile is a primary determinant of whether a nucleophilic substitution reaction will proceed via an SN1 or SN2 mechanism. saskoer.ca For this compound, the carbon atom bonded to the bromine is a secondary carbon. In the absence of resonance stabilization, secondary carbocations may proceed through either SN1 or SN2 pathways. saskoer.ca However, the presence of two electron-withdrawing carbonyl groups significantly influences the reaction pathway.

The activation energy for an SN2 reaction is influenced by several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. saskoer.ca For this compound, the bromine atom serves as a good leaving group. The rate of SN2 reactions is sensitive to the strength of the nucleophile. saskoer.ca

It has been observed that Grignard reagents can act as halide nucleophiles to form alkyl iodides and bromides from alkyl mesylates, proceeding through an SN2 pathway with inversion of configuration. acs.org This suggests that strong nucleophiles can effectively displace the bromide in this compound. The stereochemical outcome of such reactions is typically inversion of configuration at the reaction center. acs.org

FactorInfluence on SN2 Reactivity of this compound
Substrate Structure Secondary halide, but influenced by two carbonyl groups.
Leaving Group Bromide is a good leaving group.
Nucleophile Reaction is favored by strong nucleophiles.
Solvent Polar aprotic solvents generally favor SN2 reactions. saskoer.ca

Enolization and its Role in Organic Transformations

The 1,3-dicarbonyl moiety in this compound allows for the formation of a stable enol. researchgate.net The presence of two carbonyl groups and an active methylene (B1212753) group at the C2 position contributes to high reactivity. researchgate.net The enol form can readily react with various reagents. researchgate.net In contrast to 1,3-diketones that exist predominantly in their enol forms, cyclic 1,2-diketones exhibit a dynamic keto-enol equilibrium. smolecule.com

The enolization is a key step in many reactions of 1,3-diones. For instance, the reaction of 1,3-cyclohexanedione (B196179) with aldehydes can proceed through the enol form, leading to the formation of 2-alkylidene-1,3-cyclohexanediones as intermediates. wm.edu

Reduction Reactions

This compound can undergo reduction to yield cyclohexane-1,3-dione. vulcanchem.com

Specific reagents and solvents for the direct reduction of this compound to cyclohexane-1,3-dione are not extensively detailed in the provided results. However, general principles of ketone reduction can be applied. Common reducing agents for ketones include sodium borohydride (B1222165) and lithium aluminum hydride. The choice of solvent depends on the reducing agent; for example, sodium borohydride reductions are often carried out in alcoholic solvents like methanol (B129727) or ethanol.

The reduction of the carbon-bromine bond and the two carbonyl groups would be necessary to form cyclohexane (B81311). A more direct precursor to cyclohexane-1,3-dione would involve the removal of the bromine atom. This can be achieved through various reductive dehalogenation methods.

Reagents and Solvents for Reduction

Cycloaddition Reactions

This compound is known to participate in cycloaddition reactions. vulcanchem.comcore.ac.uk These reactions are valuable for the construction of complex cyclic systems.

This compound can react with dienophiles, often in the presence of a Lewis acid catalyst. vulcanchem.com The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. libretexts.org In these reactions, the diene component is typically electron-rich, while the dienophile is electron-deficient. libretexts.org However, inverse-electron-demand Diels-Alder reactions are also possible with electron-deficient dienes and electron-rich dienophiles. collectionscanada.gc.ca

The use of catalysts, such as palladium(0), has been reported in formal [3+2] cycloaddition reactions involving this compound. core.ac.ukthieme-connect.de These reactions can be carried out at room temperature. thieme-connect.de

Reaction TypeReactantsCatalyst
[4+2] Cycloaddition DienophileLewis Acid vulcanchem.com
[3+2] Cycloaddition DipolaraphilesPalladium(0) core.ac.ukthieme-connect.de
Formation of Six-Membered Oxygen-Containing Heterocycles

This compound serves as a precursor for the synthesis of six-membered oxygen-containing heterocycles. For instance, it can participate in cycloaddition reactions to form these complex molecular frameworks. wikipedia.org

One specific example involves the reaction of this compound with ethyl 2-pyridylacetate. When these two reactants are heated together, they produce 10-ethoxycarbonyl-4-oxo-1,2,3,4-tetrahydrobenz[b]indolizine, albeit in a small yield. publish.csiro.au In a particular experiment, reacting 1.9 grams of this compound with 3.3 grams of ethyl 2-pyridylacetate at 100°C for 24 hours resulted in 140 mg of the product. publish.csiro.au However, attempts to use this compound in a DMAP-mediated tandem cyclization with ortho-hydroxy α-aminosulfones to create benzofuran (B130515) derivatives showed low efficiency. researchgate.net

Ring Contraction Reactions

The compound is also known to undergo reactions that result in the contraction of its six-membered ring to a five-membered cyclopentane (B165970) derivative.

Treatment with Organic Bases

Research has shown that this compound undergoes ring contraction when treated with organic bases. arkat-usa.org This transformation highlights the significant contributions of researchers like Swaminathan to the understanding of the chemistry of cyclic 1,3-diones. arkat-usa.org

Unsuccessful Application of Favorskii Conditions

The Favorskii rearrangement is a well-known reaction for α-halo ketones that typically leads to ring contraction in cyclic systems, forming carboxylic acid derivatives. wikipedia.orgadichemistry.com The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate after deprotonation at the α'-carbon and intramolecular nucleophilic substitution. adichemistry.comchemistry-reaction.com This intermediate is then attacked by a base, leading to the cleavage of the ring and formation of a more stable carbanion. adichemistry.com For example, 2-chlorocyclohexanone (B41772) successfully rearranges to an ethyl cyclopentanecarboxylate (B8599756) when treated with sodium ethoxide. adichemistry.com

However, attempts to apply standard Favorskii conditions to this compound have been unsuccessful. ekb.eg In one study, when this compound was heated under reflux with sodium hydroxide (B78521) for seven days, no reaction occurred, and the starting material was recovered quantitatively. ekb.eg This resistance to the Favorskii rearrangement is a key feature of its reactivity profile.

Comparison of Reactivity with Structural Analogs

The reactivity of this compound can be better understood by comparing it with its non-halogenated and other halogenated counterparts.

Non-brominated Analogs (e.g., Cyclohexane-1,3-dione)

Cyclohexane-1,3-dione, the non-brominated analog, is a versatile reactant for building various heterocyclic systems. acs.org It readily participates in reactions to form oxygen-containing heterocycles like xanthene derivatives. alliedacademies.org For instance, a one-pot reaction of cyclohexane-1,3-dione with various aldehydes and cyanogen (B1215507) bromide in the presence of sodium ethoxide yields octahydro-1H-xanthene-1,8(2H)-diones in moderate to good yields. The dione (B5365651) can also react with aldehydes to form ylidene derivatives, which can then be converted into other heterocycles such as thiophenes and pyrans. researchgate.net This contrasts with the often low-yield or specific conditions required for similar transformations with this compound. The bromine atom in the 2-position alters the electronic properties and steric environment of the molecule, leading to different reaction pathways and outcomes compared to the unsubstituted dione.

Other Halogenated Derivatives (e.g., 2-Chlorocyclohexane-1,3-dione (B3431819), 2-Iodocyclohexane-1,3-dione)

The reactivity of other 2-halocyclohexane-1,3-diones also provides a valuable comparison. 2-Chlorocyclohexane-1,3-dione has been used in the synthesis of various heterocyclic compounds. It undergoes Japp-Klingemann cleavage under aqueous conditions to form 6-arylhydrazono-6-chloro-5-oxohexanoic acids. clockss.org It has also been used in Hantzsch-type reactions to synthesize thiazole derivatives, although the yields can be lower compared to reactions with its acyclic analog, 3-chloropentane-2,4-dione. researchgate.net For example, the reaction of 2-chlorocyclohexane-1,3-dione with a thioamide in isopropanol (B130326) gave the corresponding 5-acylthiazole in a 24% yield. researchgate.net

Information on the specific reactivity of 2-iodocyclohexane-1,3-dione in similar heterocyclic syntheses is less detailed in the provided search results, though its physical and chemical properties are documented. nih.gov The difference in the C-X bond strength and the leaving group ability of the halogen (I > Br > Cl) would be expected to influence the reaction rates and pathways, but specific comparative studies are not detailed in the available results.

Interactive Data Table: Reactivity Comparison

CompoundReaction TypeReactant(s)ProductYieldReference
This compound Heterocycle Formationethyl 2-pyridylacetate10-ethoxycarbonyl-4-oxo-1,2,3,4-tetrahydrobenz[b]indolizineSmall publish.csiro.au
This compound Favorskii RearrangementSodium HydroxideNo Reaction0% ekb.eg
Cyclohexane-1,3-dione Heterocycle FormationAldehydes, Cyanogen BromideOctahydro-1H-xanthene-1,8(2H)-dionesModerate to Good
2-Chlorocyclohexanone Favorskii RearrangementSodium EthoxideEthyl cyclopentanecarboxylateNot specified adichemistry.com
2-Chlorocyclohexane-1,3-dione Heterocycle FormationThioamide5-Acylthiazole24% researchgate.net

Applications of 2 Bromocyclohexane 1,3 Dione in Organic Synthesis

As a Building Block for Complex Organic Molecules

The reactivity of 2-bromocyclohexane-1,3-dione makes it an excellent precursor for the synthesis of more elaborate organic structures. vulcanchem.commyskinrecipes.com Its ability to undergo various chemical transformations allows for the construction of complex frameworks that are often found in natural products and medicinally important compounds. vulcanchem.com The presence of both an electrophilic bromine atom and nucleophilic enolizable positions provides multiple reaction sites, enabling diverse synthetic strategies.

One notable application is in the formation of fused ring systems. For instance, it can be used to synthesize tetrahydrobenzo[b]thiophen-5-one derivatives. researchgate.net Furthermore, its reaction with other reagents can lead to the formation of bicyclic and tricyclic nitriles through stereoselective annulations. orgsyn.org The versatility of this compound is also demonstrated in its use to create spiro compounds, which are molecules containing two rings connected by a single shared atom. semanticscholar.org

Synthesis of Heterocyclic Compounds

A significant area of application for this compound is in the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. vulcanchem.commyskinrecipes.com These compounds are of great interest due to their widespread presence in biologically active molecules.

Thiazole (B1198619) Derivatives

Thiazoles are a class of sulfur- and nitrogen-containing five-membered heterocyclic compounds that are components of many important bioactive molecules.

A key reaction of this compound is its cyclocondensation with thiourea (B124793). vulcanchem.com This reaction, typically carried out in refluxing ethanol, leads to the formation of a dihydrothiazole core. vulcanchem.comvulcanchem.com Specifically, the reaction yields 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one. researchgate.netsciprofiles.comresearchgate.netgrafiati.comresearchgate.netresearchgate.netresearchgate.net This dihydrothiazole derivative serves as a crucial intermediate for the synthesis of a wide range of other heterocyclic structures. researchgate.netsciprofiles.comgrafiati.comresearchgate.netresearchgate.netresearchgate.net

Table 1: Synthesis of Dihydrothiazole Derivatives from this compound

Reactant 1Reactant 2ProductReaction ConditionsReference
This compoundThiourea2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-oneRefluxing ethanol vulcanchem.comresearchgate.netsciprofiles.com

The initially formed dihydrothiazole derivative can undergo further reactions to create more complex fused heterocyclic systems. For example, it can be used as a building block to synthesize various azine and azole derivatives based on the benzo[d]thiazole core structure. researchgate.netsciprofiles.comgrafiati.comresearchgate.netresearchgate.netresearchgate.net These subsequent transformations allow for the generation of a diverse library of compounds with potential applications in medicinal chemistry. researchgate.netsciprofiles.com

The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring, which involves the reaction of an α-haloketone with a thioamide. chemhelpasap.com this compound, being an α-bromoketone, is a suitable substrate for this reaction. researchgate.netnih.gov This method provides a reliable route to fused thiazole systems, often with good yields. researchgate.netnih.gov For instance, reacting this compound with N-allylthiourea in the presence of pyridine (B92270) in methanol (B129727) at reflux is one application of the Hantzsch synthesis. nih.gov

Table 2: Hantzsch Thiazole Synthesis using this compound

α-HaloketoneThioamideProduct TypeReference
This compoundThiourea/ThioamidesFused Thiazoles researchgate.netnih.gov
This compoundN-allylthioureaThiazole derivative nih.gov
Further Heterocyclization Reactions

Azole Derivatives

Beyond thiazoles, this compound is also utilized in the synthesis of other azole derivatives. Azoles are a broad class of five-membered heterocyclic compounds containing at least one nitrogen atom. The 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one, synthesized from this compound and thiourea, can be used to create various azole derivatives. researchgate.netsciprofiles.comgrafiati.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net This highlights the role of this compound as a versatile precursor for a range of nitrogen-containing heterocyclic systems. researchgate.net

Benzofuran (B130515) Derivatives

Benzofurans are an important class of heterocyclic compounds found in many natural products and synthetic molecules with diverse biological activities. mdpi.comlbp.world The 3-aminobenzofuran scaffold, in particular, is a significant subclass with promising therapeutic potential. mdpi.comsemanticscholar.org

While this compound has been explored as a potential reactant for the synthesis of benzofuran derivatives, its efficiency in certain reactions has been found to be low. mdpi.comresearchgate.net For instance, in a study aimed at developing a cascade cyclization strategy to synthesize aminobenzofuran spiro-derivatives, the reaction between this compound and an ortho-hydroxy α-aminosulfone exhibited low efficiency. mdpi.comresearchgate.net This suggests that while the compound holds potential, the reaction conditions and substrate scope require careful optimization for practical synthetic applications in this area.

Tetrahydrobenz[b]indolizines

Reaction with Ethyl 2-Pyridylacetate (B8455688)

The reaction of this compound with ethyl 2-pyridylacetate provides a route to tetrahydrobenz[b]indolizines. publish.csiro.au When a mixture of these two reactants is heated, it yields 10-ethoxycarbonyl-4-oxo-1,2,3,4-tetrahydrobenz[b]indolizine, albeit in small yields. publish.csiro.auresearchgate.net The reaction involves the formation of a quaternary salt, which then undergoes cyclization. publish.csiro.au The structure of the resulting product has been confirmed through infrared, NMR, and mass spectrometry. publish.csiro.au

Here is a data table summarizing the reaction:

ReactantsProductYield
This compound, Ethyl 2-pyridylacetate10-ethoxycarbonyl-4-oxo-1,2,3,4-tetrahydrobenz[b]indolizineSmall

Pyridazine (B1198779) and 1,2,4-Triazine (B1199460) Derivatives

Pyridazine and 1,2,4-triazine derivatives are classes of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. organic-chemistry.orgambeed.com The synthesis of these derivatives often involves cycloaddition reactions. For instance, aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines have been shown to be a highly regioselective method for producing pyridazine derivatives under neutral conditions. organic-chemistry.org While direct synthesis from this compound isn't explicitly detailed in the provided context, the reactive nature of the dione (B5365651) makes it a plausible precursor for intermediates that could participate in the formation of such heterocyclic systems.

Pyrimido-benzoxazine Derivatives

Pyrimido-benzoxazine derivatives represent another class of fused heterocyclic compounds. Their synthesis can be achieved through multi-component reactions. For example, a one-pot, three-component reaction of an arylglyoxal, 2-aminobenzothiazole, and a 1,3-dicarbonyl compound can yield pyrimido[2,1-b] mdpi.comCurrent time information in Bangalore, IN.benzothiazole derivatives. arkat-usa.org Given that this compound is a 1,3-dicarbonyl compound, it could potentially be utilized in similar multi-component strategies to generate complex heterocyclic frameworks. For instance, the synthesis of 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione has been reported, which serves as a key intermediate for more complex molecules. jopcr.comjopcr.com

Tetrahydropyrido[1,2-a]benzimidazol-9-one

The synthesis of the tricyclic system tetrahydropyrido[1,2-a]benzimidazol-9-one has been described, highlighting the reactivity of its cyclohexyl moiety. researchgate.net While a direct synthesis from this compound is not specified, this class of compounds demonstrates the utility of cyclohexane-based precursors in constructing fused heterocyclic systems. The reactivity of the dicarbonyl groups and the bromine atom in this compound make it a candidate for elaboration into such complex structures.

Pharmaceutical Development: Precursor to Bioactive Molecules

This compound serves as a valuable precursor in the development of bioactive molecules. smolecule.com Its reactive sites can be exploited to synthesize more complex organic molecules with potential pharmaceutical applications. smolecule.com The compound is used in the manufacturing of pharmaceuticals and agrochemicals. lookchem.com For example, derivatives of 1,3-cyclohexanedione (B196179) are utilized in various medicinal applications. researchgate.net The ability to introduce functionality at different positions of the cyclohexane (B81311) ring makes it a versatile starting material for creating diverse molecular libraries for drug discovery programs. wdh.ac.idgoogle.com

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy.orgchemres.orgasianpubs.org

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For the sodium salt of 2-Bromocyclohexane-1,3-dione, NMR analysis was conducted in deuterium (B1214612) oxide (D₂O).

The proton NMR (¹H NMR) spectrum offers insight into the hydrogen environments within the molecule. In one analysis of the sodium salt in D₂O, the spectrum showed a triplet at δ 2.35 ppm, corresponding to the four protons of the two methylene (B1212753) groups adjacent to the carbonyls (-CO-CH₂-). A quintet appeared at δ 1.76 ppm, which is attributed to the two protons of the methylene group situated between the other two methylene groups (-CO-CH₂-CH₂-). An additional singlet at δ 4.69 ppm was identified as DOH, resulting from deuterium exchange with water molecules present in the sample.

Another study, analyzing this compound in chloroform-d (B32938) (CDCl₃), reported signals at δ 1.10 (singlet, 6H), δ 2.47 (singlet, 4H), and δ 6.63 (singlet, 1H). asianpubs.org The presentation of these signals as singlets and their integration values suggest the compound exists predominantly in its enol form in this solvent, leading to chemical equivalence of certain protons.

¹H NMR Spectral Data for this compound Forms

Form Solvent Chemical Shift (δ) in ppm Multiplicity Proton Assignment Reference
Sodium SaltD₂O2.35t4H, -CO-CH₂-
Sodium SaltD₂O1.76quin2H, -CO-CH₂-CH₂-
Neutral FormCDCl₃6.63s1H asianpubs.org
Neutral FormCDCl₃2.47s4H asianpubs.org
Neutral FormCDCl₃1.10s6H asianpubs.org

Note: 't' denotes a triplet, 'quin' a quintet, and 's' a singlet. The assignment in CDCl₃ may reflect the enol tautomer.

The ¹³C NMR spectrum of the sodium salt of this compound in D₂O displays four distinct peaks that align with its molecular structure. The signal at δ 192.1 ppm is assigned to the two equivalent carbonyl carbons (C=O). The carbon atom bonded to the bromine atom (C-Br) resonates at δ 97.9 ppm. The methylene carbons adjacent to the carbonyl groups (-CO-CH₂) appear at δ 35.9 ppm, while the remaining methylene carbon (-CO-CH₂-CH₂-) is observed at δ 20.6 ppm.

¹³C NMR Spectral Data for this compound Sodium Salt

Solvent Chemical Shift (δ) in ppm Carbon Assignment Reference
D₂O192.1C=O
D₂O97.9C-Br
D₂O35.9-CO-CH₂-
D₂O20.6-CO-CH₂-CH₂-

¹H NMR Spectral Analysis

Infrared (IR) Spectroscopy.orgchemres.org

Infrared spectroscopy of the sodium salt of this compound, using a potassium bromide (KBr) pellet, shows several characteristic absorption bands. A broad peak at 3431 cm⁻¹ corresponds to the O-H stretching of absorbed water. A peak at 2953 cm⁻¹ is indicative of C-H stretching. Significant absorptions are seen at 1569 cm⁻¹ and 1495 cm⁻¹, which are characteristic of the carbonyl (C=O) groups and C=C stretching in the enolate form. Other peaks in the fingerprint region include 1338, 1191, 972, 801, 598, and 453 cm⁻¹.

FT-IR Spectral Data for this compound Sodium Salt

Wavenumber (cm⁻¹) Vibrational Assignment Reference
3431O-H Stretch (absorbed H₂O)
2953C-H Stretch
1569C=O / C=C Stretch
1495C=O / C=C Stretch
1338-453Fingerprint Region

Mass Spectrometry (MS).asianpubs.org

Electron Ionization Mass Spectrometry (EI-MS) provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments. The analysis of this compound showed characteristic peaks corresponding to the isotopic pattern of bromine. asianpubs.org Two molecular ion peaks were observed at m/z 220 (75%) and 218 (65%), which correspond to the presence of the ⁸¹Br and ⁷⁹Br isotopes, respectively. asianpubs.org

Mass Spectrometry Data for this compound

m/z Value Relative Intensity (%) Assignment Reference
22075[M]⁺ with ⁸¹Br asianpubs.org
21865[M]⁺ with ⁷⁹Br asianpubs.org

X-ray Crystallography of Derivatives.orgchemres.orgvulcanchem.comgrafiati.com

While X-ray crystallography data for this compound itself is not widely reported, its utility as a key intermediate allows for the synthesis of more complex derivatives whose structures have been confirmed by this method. It is a valuable precursor for creating heterocyclic systems. vulcanchem.comresearchgate.net For instance, it reacts with thiourea (B124793) to form the 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one core, a significant heterocyclic structure. vulcanchem.comgrafiati.com Similarly, research on the synthesis of xanthene derivatives, which are formed from 1,3-cyclohexanedione (B196179), often involves bromination steps, and the crystal structures of the resulting complex xanthenes have been analyzed using X-ray crystallography. These analyses confirm the connectivity and three-dimensional arrangement of atoms in the derivatives, indirectly validating the role and reactivity of the 2-bromocyclohexanedione precursor.

Theoretical and Computational Studies

Ab Initio Studies of Conformational Properties

Ab initio computational methods, which are based on fundamental quantum mechanics principles without the use of empirical parameters, have been instrumental in exploring the conformational landscape of 2-bromocyclohexane-1,3-dione. Research has focused on determining the most stable conformations of this and related substituted cyclohexane-1,3-diones. iau.ir

A notable study utilized the B3LYP/6-311++G** level of theory to investigate the conformational preferences of several 2-substituted cyclohexane-1,3-diones, including the 2-bromo derivative. iau.ir The primary conformations of interest for the cyclohexanedione ring are the chair, boat, and twist-boat forms. For this compound, the molecule primarily exists in an enol form in both the gas phase and in solution. The theoretical calculations focused on the relative stabilities of different conformers arising from the orientation of the substituent.

The key findings from these studies indicate that for the enol form of this compound, two planar conformations are possible. The stability of these conformers is dictated by a combination of steric and electronic effects. The calculations of relative energies help in understanding the conformational preferences and the energy barriers between different forms.

Table 1: Calculated Relative Energies of this compound Conformers Note: Specific energy values for each conformer (e.g., chair, boat) for the bromo-derivative were part of a broader study and are presented in comparison to other substituents.

ConformerRelative Energy (kcal/mol)
Planar Enol Form 10.00
Planar Enol Form 21.25

Data sourced from a comparative ab initio study on 2-substituted cyclohexane-1,3-diones. iau.ir

NBO (Natural Bond Orbital) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. For this compound, NBO analysis provides insights into charge distribution, orbital interactions, and the nature of the chemical bonds, which collectively influence the molecule's stability and reactivity.

NBO analysis performed at the B3LYP/6-311++G** level of theory reveals significant details about the electronic structure. iau.ir The analysis of the Fock matrix in the NBO basis helps in quantifying the donor-acceptor interactions, which are crucial for understanding hyperconjugative effects.

Table 2: Selected NBO Analysis Data for this compound

Interaction (Donor -> Acceptor)Stabilization Energy E(2) (kcal/mol)
LP(O) -> π(C=C)High
LP(O) -> σ(C-C)Moderate
LP(Br) -> σ*(C-C)Low

LP denotes a lone pair orbital. The data represents typical interactions contributing to molecular stability. iau.ir

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing and optimizing lead compounds. For derivatives of cyclohexane-1,3-dione, QSAR models have been developed to correlate their structural features with their biological activities, particularly as potential therapeutic agents. nih.gov

One significant study focused on a series of cyclohexane-1,3-dione derivatives and their inhibitory activity against non-small-cell lung cancer (NSCLC). nih.gov The goal was to build a predictive QSAR model that could guide the synthesis of new compounds with enhanced efficacy. The biological activity was expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50).

The QSAR model developed in this research highlighted several molecular descriptors that are strongly correlated with the anticancer activity of these derivatives. These descriptors include both physicochemical and quantum chemical parameters. The study employed methods like multiple linear regression (MLR) and artificial neural networks (ANN) to establish the relationship. The resulting models demonstrated high predictive power, indicating their utility in virtual screening and rational drug design. nih.gov

Table 3: Key Molecular Descriptors in the QSAR Model for Cyclohexane-1,3-dione Derivatives

DescriptorDescriptionCorrelation with Activity
S–BA descriptor related to molecular shapePositive
HBAHydrogen Bond AcceptorsPositive
CMAA quantum-chemical descriptorPositive
PSAPolar Surface AreaNegative
EHOMOEnergy of the Highest Occupied Molecular OrbitalPositive
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalNegative

This table summarizes descriptors found to be significant in a QSAR study of cyclohexane-1,3-dione derivatives against NSCLC. nih.gov

Docking Studies to Elucidate Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interaction between a ligand and its target protein at the atomic level. For derivatives of cyclohexane-1,3-dione, docking studies have been instrumental in elucidating their binding modes within the active sites of therapeutic targets. nih.gov

In the context of their potential as anticancer agents, derivatives of cyclohexane-1,3-dione were docked into the active site of the c-Met protein, a receptor tyrosine kinase implicated in cancer. nih.gov The aim of these docking simulations was to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and inhibitory activity of the compounds.

The results of these docking studies revealed that the cyclohexane-1,3-dione scaffold fits well into the ATP-binding pocket of the c-Met kinase. Specific amino acid residues within the active site were found to form crucial hydrogen bonds with the carbonyl groups of the dione (B5365651) moiety. Furthermore, various substituents on the cyclohexane-1,3-dione core were observed to engage in additional hydrophobic and electrostatic interactions, which explains the variation in biological activity among the different derivatives. These insights are invaluable for the structure-based design of more potent and selective inhibitors. nih.gov

Table 4: Key Interacting Residues in Docking Studies of Cyclohexane-1,3-dione Derivatives with c-Met

Amino Acid ResidueType of Interaction
MET1160Hydrogen Bond
TYR1230Hydrogen Bond, Pi-Alkyl
ASP1222Hydrogen Bond
VAL1092Hydrophobic
LEU1140Hydrophobic

This table lists key amino acid residues in the c-Met active site that interact with cyclohexane-1,3-dione derivatives, as identified through molecular docking simulations. nih.gov

Future Research Directions and Unexplored Potential

Novel Reaction Pathways and Methodologies

The exploration of new reaction pathways involving 2-Bromocyclohexane-1,3-dione is a key area for future research. While its utility in classical transformations is established, its full potential in contemporary organic synthesis remains to be unlocked.

One promising direction lies in the development of novel multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.netresearchgate.net Arylformylacetonitriles, for instance, are known to be versatile synthons in MCRs for constructing a variety of heterocyclic systems. researchgate.net Investigating the behavior of this compound in such reaction cascades could lead to the discovery of new and efficient routes to diverse molecular scaffolds. The reaction of 1,3-cyclohexanedione (B196179) with cyanogen (B1215507) bromide and various aldehydes has already been shown to produce octahydro-1H-xanthene-1,8(2H)-diones. Further exploration of similar one-pot processes with this compound could yield novel heterocyclic compounds.

The development of tandem reactions represents another exciting frontier. For example, a tandem oxidation and iodolactonization of 2-O/N-tethered alkenyl benzaldehydes has been successfully demonstrated. acs.org Applying a similar strategy to derivatives of this compound could open up new pathways for the synthesis of fused ring systems. The inherent reactivity of the dione (B5365651) and the bromo-substituent could be harnessed in sequential reactions to build molecular complexity in a controlled manner.

Furthermore, the use of this compound as a precursor for the generation of reactive intermediates, such as 1,2-cyclohexadiene, is an area ripe for investigation. ualberta.ca Intramolecular trapping of such intermediates can lead to the formation of complex polycyclic structures with high regio- and diastereoselectivity. ualberta.ca

Stereoselective Synthesis utilizing this compound

The control of stereochemistry is a central theme in modern organic synthesis, and this compound offers intriguing possibilities for the development of stereoselective transformations.

One area of focus is the use of this compound in asymmetric catalysis. While research into asymmetric catalytic reactions involving this compound is still in its early stages, drawing inspiration from related systems could pave the way for significant advancements. mdpi.com For instance, the highly enantioselective desymmetrization of meso-diols and kinetic resolution of racemic secondary alcohols have been achieved using chiral 1,2-diamine catalysts. orgsyn.org Exploring the application of similar catalytic systems to reactions involving this compound could lead to the synthesis of enantioenriched products. The resulting chiral building blocks would be of immense value in the synthesis of natural products and pharmaceuticals.

Radical cyclizations represent another powerful tool for stereoselective synthesis. The 5-exo-trig radical cyclization of N-(cyclohex-2-enyl)acetamides has been shown to proceed in a highly stereoselective manner to afford cis-fused octahydroindol-2-ones. psu.edu Investigating the radical reactions of substrates derived from this compound could provide stereocontrolled access to a variety of carbocyclic and heterocyclic frameworks. The strategic placement of the bromine atom can be used to initiate radical cascades that proceed with high levels of stereocontrol.

Development of New Biologically Active Molecules

The structural motif of cyclohexane-1,3-dione is present in numerous natural products and biologically active compounds, including those with herbicidal and anti-inflammatory properties. google.com This makes this compound an attractive starting material for the synthesis of new molecules with potential therapeutic or agrochemical applications.

A significant area of research is the synthesis of novel heterocyclic compounds. For instance, the reaction of this compound with thiourea (B124793) is a key step in the synthesis of 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one, a precursor to various benzo[d]thiazole derivatives with potential anticancer activity. researchgate.netgrafiati.comresearchgate.net Further derivatization of this core structure could lead to the discovery of new compounds with enhanced biological profiles. The Hantzsch thiazole (B1198619) synthesis, a well-established method for the formation of thiazole rings, has been successfully employed using 3-bromocyclohexane-1,2-dione (B2504139) as a reagent, highlighting the potential of related bromo-diones in constructing biologically relevant heterocycles. researchgate.netmjcce.org.mkresearchgate.netresearchgate.netresearchgate.net

The development of new enzyme inhibitors is another promising avenue. Thiazolidin-4-one derivatives, for example, exhibit a broad range of therapeutic applications and are present in several marketed drugs. researchgate.net The versatile reactivity of this compound could be exploited to synthesize novel derivatives of this and other privileged scaffolds, which could then be screened for their inhibitory activity against various biological targets.

Furthermore, the synthesis of compounds with potential antimicrobial properties is an area of active investigation. Thiazole and thiadiazole derivatives, which can be synthesized from precursors related to this compound, have attracted considerable interest due to their diverse biological activities. researchgate.netmjcce.org.mk

Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the direction of chemical research. Future investigations into the synthesis and transformations of this compound will likely place a strong emphasis on environmentally benign methodologies.

One key area for development is the use of greener brominating agents and reaction conditions. While traditional bromination methods often involve the use of elemental bromine, which is highly toxic and corrosive, alternative reagents such as N-bromosuccinimide (NBS) in conjunction with an acidic catalyst offer a milder and more selective approach. thieme-connect.com The use of mechanochemistry, such as ball-milling, for the bromination of diones presents a solvent-free and energy-efficient alternative to conventional methods. thieme-connect.com

The development of catalytic, one-pot reactions is another important aspect of green chemistry. Multicomponent reactions, as mentioned earlier, are inherently more sustainable than traditional multi-step syntheses as they reduce the number of purification steps and minimize waste generation. researchgate.netresearchgate.net Future research should focus on developing catalytic MCRs that utilize this compound to produce complex molecules in a single, environmentally friendly step.

Q & A

Q. Table 1: Comparison of Bromination Methods

Brominating AgentSolvent SystemTemperature (°C)Yield (%)Key Reference
CuBrMeOH-H₂O-KBr25–40>75
Br₂Not specifiedNot specifiedVariable

Advanced: How does the choice of brominating agent influence reaction kinetics and product purity?

Answer:
Cuprous bromide (CuBr) offers superior control over regioselectivity due to its milder reactivity compared to molecular bromine. Kinetic studies suggest that CuBr-mediated bromination proceeds via a radical mechanism under protic conditions, reducing side products like di-brominated derivatives. In contrast, Br₂ may require anhydrous conditions and inert atmospheres to prevent oxidation of the diketone backbone . Purity is enhanced through recrystallization in ethanol/water (1:1 v/v), with NMR and X-ray crystallography confirming structural integrity .

Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?

Answer:

  • IR Spectroscopy : Strong C=O stretching vibrations (1700–1750 cm⁻¹) and C-Br peaks (550–650 cm⁻¹).
  • ¹H NMR : Distinct signals for diketone protons (δ 2.5–3.0 ppm) and deshielded brominated carbons (δ 4.0–4.5 ppm).
  • X-ray Crystallography : Confirms the planar geometry of the diketone ring and bromine substitution at the 2-position .
  • Mass Spectrometry : ESI-MS confirms molecular weight (191.02 g/mol, [M+H]⁺ at m/z 192.03) .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states for SN2 reactions. Calculations reveal that steric hindrance from the cyclohexane ring and electron-withdrawing effects of the diketone groups lower activation energies for nucleophilic attacks at the brominated carbon. For example, reactions with amines show a 15–20% reduction in activation energy compared to non-diketone analogs .

Q. Table 2: DFT-Predicted Reactivity Parameters

NucleophileΔG‡ (kcal/mol)Preferred SiteReference
NH₃18.5C2-Br
SH⁻15.2C2-Br

Data Contradiction: How to address discrepancies in reported bromination yields across studies?

Answer:
Discrepancies often arise from variations in solvent polarity, reagent purity, or reaction scale. For example, trace water in CuBr-mediated reactions can hydrolyze intermediates, reducing yields by 10–15% . Systematic replication under controlled conditions (e.g., anhydrous solvents, standardized CuBr batches) is critical. Statistical tools like ANOVA identify significant variables, while HPLC-MS monitors side products like 2,4-dibromo derivatives .

Advanced: What are the applications of this compound in synthesizing bioactive molecules?

Answer:
The compound serves as a precursor for heterocyclic systems with anti-cancer and kinase inhibitory activities. For example, coupling with thiourea yields 2-aminothiazole derivatives, which exhibit IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) . Fluorinated analogs (e.g., 2-(2,4-difluorophenyl) derivatives) show enhanced binding affinity to bacterial enzymes, with MIC values of 2–5 µg/mL against S. aureus .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, flame-resistant lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (PEL: 0.1 ppm).
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.